molecular formula C20H28N2O3S B11293907 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B11293907
M. Wt: 376.5 g/mol
InChI Key: YMHOZSGXRXWKEK-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of sulfonyl-containing amides, which are often explored for their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrole derivative in the presence of a base.

    Attachment of the Propyl Group: The propyl group is introduced through alkylation, using a suitable alkyl halide.

    Formation of the Amide: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride to form the desired amide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the amide or sulfonyl groups, potentially converting them to amines or thiols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide
  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-butyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide
  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-ethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the propyl group and the phenylsulfonyl moiety, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H28N2O3S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C20H28N2O3S/c1-7-13-22-15(3)14(2)17(18(22)21-19(23)20(4,5)6)26(24,25)16-11-9-8-10-12-16/h8-12H,7,13H2,1-6H3,(H,21,23)

InChI Key

YMHOZSGXRXWKEK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C(C)(C)C)S(=O)(=O)C2=CC=CC=C2)C)C

Origin of Product

United States

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